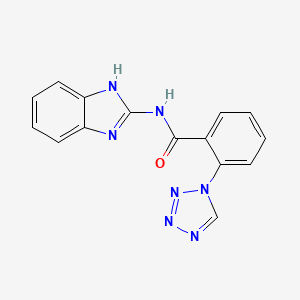

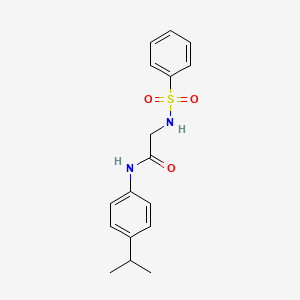

N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide, often involves the formation of metal chelates under deprotonization with various metal ions. For instance, similar compounds have been synthesized through reactions involving CuII, NiII, PdII, and ZnII, leading to the formation of 2:1 metal chelates (Angulo-Cornejo et al., 2000). Such methodologies could potentially be adapted for the synthesis of N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the localization of a hydrogen atom at the nitrogen atom of the benzamide group, confirmed through molecular structure determinations such as X-ray diffraction. This structural aspect is crucial for understanding the reactivity and interaction capabilities of these compounds (Angulo-Cornejo et al., 2000).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions due to their reactive sites. For example, they can form cationic complexes with silver(I) and are characterized using techniques like XPS, NMR, and FAB mass spectroscopy, which provide insights into their chemical behavior and properties (Angulo-Cornejo et al., 2000).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the carboxamide moieties in similar compounds engage in hydrogen bonding, affecting their solubility and crystalline form, which could also apply to N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide (Aakeröy et al., 2005).

Chemical Properties Analysis

The chemical properties of N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide, like reactivity, stability, and potential for forming complexes or undergoing specific reactions, can be inferred from studies on similar benzimidazole derivatives. These compounds exhibit a range of reactivities based on the functional groups attached and the overall molecular architecture, which dictates their interaction with other molecules and ions (Angulo-Cornejo et al., 2000).

Mécanisme D'action

Target of Action

The primary target of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide, also known as EiM08-00060, is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .

Mode of Action

EiM08-00060 acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, EiM08-00060 enhances the catalytic action of glucokinase .

Biochemical Pathways

The activation of glucokinase by EiM08-00060 promotes the conversion of glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, leading to the production of ATP, the primary energy currency of the cell . By enhancing this process, EiM08-00060 helps regulate glucose metabolism and maintain blood glucose homeostasis .

Result of Action

The activation of glucokinase by EiM08-00060 leads to an increase in the rate of glucose metabolism . This can help lower blood glucose levels, making EiM08-00060 a potential therapeutic agent for the treatment of type-2 diabetes .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O/c23-14(19-15-17-11-6-2-3-7-12(11)18-15)10-5-1-4-8-13(10)22-9-16-20-21-22/h1-9H,(H2,17,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUAOGKZEAFHCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)

![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)

![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)

![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)